2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol

Description

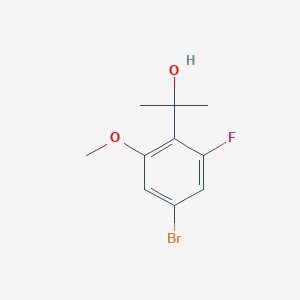

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is a tertiary alcohol featuring a substituted phenyl ring with bromo (Br), fluoro (F), and methoxy (OCH₃) groups at positions 4, 2, and 6, respectively.

Properties

IUPAC Name |

2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-10(2,13)9-7(12)4-6(11)5-8(9)14-3/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSVYZFZGDWGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1F)Br)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229350-14-3 | |

| Record name | 2-(4-bromo-2-fluoro-6-methoxyphenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol typically involves the reaction of 4-bromo-2-fluoro-6-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-one, while substitution of the bromine atom can produce various substituted derivatives .

Scientific Research Applications

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This inhibition can affect various biochemical pathways and lead to changes in cellular processes.

Comparison with Similar Compounds

Key Compounds for Comparison

- Compound 10: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol .

- Compound 11: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol .

Structural Differences

The target compound lacks the indole ring and ethylamino side chains present in Compounds 10 and 11, which are critical for their α1-/α2-/β1-adrenoceptor binding and antiarrhythmic activities . Instead, its halogenated phenyl group may confer greater lipophilicity and resistance to oxidative metabolism.

Biological Activity

2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol is a synthetic organic compound notable for its unique structure, which includes a propan-2-ol moiety and a substituted phenyl ring. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

The molecular formula of this compound is C11H12BrFNO3, with a molecular weight of 263.11 g/mol. The presence of bromine, fluorine, and methoxy groups on the phenyl ring contributes to its chemical reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and molecular targets. Research indicates that it acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism can influence various biochemical pathways, making it relevant for drug development and therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating potent activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound could be developed as a broad-spectrum antimicrobial agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various studies. For instance, it has been found to inhibit enzymes involved in metabolic pathways, which may have implications for treating diseases linked to these pathways. The binding affinity and selectivity of the compound towards these enzymes are critical for its potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several derivatives similar to this compound, highlighting the importance of substituent effects on biological activity. The presence of electron-withdrawing groups like bromine and fluorine significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Enzyme Interaction Studies : Another research project focused on the interaction of this compound with specific enzyme targets using kinetic studies. The results indicated that the compound could effectively modulate enzyme activity, providing insights into its mechanism of action in biochemical pathways relevant to disease states.

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluoroanisole | Lacks propan-2-ol moiety | Moderate antibacterial activity |

| 4-Bromo-2,6-difluoroaniline | Contains an aniline group | Limited enzyme inhibition |

| 2-(4-Bromo-3-methoxyphenyl)propan-2-ol | Similar structure but different substituents | Enhanced antifungal properties |

The unique combination of substituents on this compound enhances its biological activity compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol, and how can purity be optimized?

Methodological Answer: Synthesis typically involves halogenation and substitution reactions. A plausible route starts with bromination/fluorination of a methoxy-substituted phenol precursor, followed by Friedel-Crafts alkylation or Grignard addition to introduce the propan-2-ol moiety. For example:

Halogenation : Use electrophilic bromination (e.g., Br₂/FeBr₃) on a fluorinated methoxyphenol derivative.

Alkylation : React with acetone under acidic conditions (e.g., H₂SO₄) to form the tertiary alcohol.

Purity Optimization :

Q. How should researchers characterize this compound to confirm structural fidelity?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 289.0 (C₁₀H₁₁BrFO₂⁺).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced Questions

Q. What mechanistic insights explain the reactivity of the bromo-fluoro-methoxy substituents in cross-coupling reactions?

Methodological Answer: The bromine atom at the para position is electronically activated for Suzuki-Miyaura coupling due to the electron-withdrawing fluoro and methoxy groups at ortho positions. Key considerations:

- Electronic Effects : Fluorine’s inductive effect increases aryl halide reactivity, while methoxy’s resonance donation stabilizes intermediates.

- Steric Hindrance : Ortho-substituents may slow transmetallation; use bulky ligands (e.g., SPhos) to enhance efficiency .

- Side Reactions : Competing protodehalogenation can occur; monitor via TLC and optimize Pd catalysts (e.g., Pd(OAc)₂ with PCy₃) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer: Stability studies should include:

- Thermal Stability : Use TGA/DSC to assess decomposition above 150°C. Store at 0–6°C to prevent thermal degradation .

- Light Sensitivity : UV-Vis spectroscopy (λ > 300 nm) reveals photo-debromination; store in amber vials under inert gas .

- Hydrolytic Degradation : Monitor via LC-MS in aqueous buffers (pH 4–9). Expected products:

Q. How can researchers resolve contradictions in biological activity data caused by impurities?

Methodological Answer: Contradictions often arise from undetected impurities (e.g., regioisomers or residual solvents):

Analytical Triangulation :

- Compare HPLC retention times with authentic standards.

- Use 2D NMR (HSQC, HMBC) to assign all signals .

Bioassay Controls :

Q. What strategies are recommended for studying its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina) to predict binding to fluorophore-containing enzymes (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) in phosphate buffer (pH 7.4, 25°C) .

- Fluorescence Quenching : Monitor tryptophan emission (λex = 280 nm) upon compound addition to assess protein interactions .

Q. How can researchers design experiments to probe its role in radical-mediated reactions?

Methodological Answer:

- EPR Spectroscopy : Detect bromine-centered radicals using spin traps (e.g., DMPO) in UV-irradiated solutions.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs (C-D vs. C-H) to identify H-abstraction steps .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map radical stabilization energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.